Tungsten hexafluoride

CVD tungsten Film resistivity Semiconductor metallization

WF₆ supply chain disruptions directly impact semiconductor yield and device performance. Tungsten hexafluoride (CAS 7783-82-6) is the industry-standard CVD precursor-accounting for over 75% of electronic-grade tungsten precursor consumption-delivering α-phase tungsten films with as-deposited resistivity of 8.1-14.7 μΩ·cm without post-annealing. • Available in 5N (99.999%) to 6N (99.9999%) purity; gas-phase impurities (O₂, N₂, CO, CO₂, CF₄, SF₆, SiF₄) each controlled to ≤0.5 ppmv for advanced node compatibility. • Intrinsic selective adsorption on Si versus SiO₂ enables area-selective deposition critical for high-aspect-ratio contact and via fill. • Supplied in DOT/ADR-compliant cylinders with full Certificates of Analysis and traceability documentation.

Molecular Formula F6W
WF6
Molecular Weight 297.8 g/mol
CAS No. 7783-82-6
Cat. No. B1630381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten hexafluoride
CAS7783-82-6
Molecular FormulaF6W
WF6
Molecular Weight297.8 g/mol
Structural Identifiers
SMILESF[W](F)(F)(F)(F)F
InChIInChI=1S/6FH.W/h6*1H;/q;;;;;;+6/p-6
InChIKeyNXHILIPIEUBEPD-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 l / 20 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water
Decomposes in water
Very soluble in carbon tetrachloride, cyclohexane
Solubility in anhydrous hexafluoride: 3.14 moles/1000 g HF
MIscible with many colvents (e.g. cyclohexane, carbon tetrachloride)

WF6 Semiconductor Precursor Overview


Tungsten hexafluoride (WF₆, CAS 7783-82-6) is a volatile, corrosive, colorless gas at room temperature (boiling point 17.5 °C, vapor pressure 10 hPa at 20 °C) that serves as the industry-standard precursor for tungsten chemical vapor deposition (CVD) in semiconductor manufacturing [1]. With a molecular weight of 297.84 g/mol, WF₆ is primarily utilized for depositing tungsten films for contact/via fill and interconnect metallization in VLSI circuits, accounting for over 75% of global electronic-grade WF₆ consumption [2]. High-purity electronic grades ranging from 5N (99.999%) to 6N (99.9999%) are commercially available to meet advanced node semiconductor requirements [3].

WorkflowIndustry-standard precursor for tungsten CVD in VLSI/ULSI semiconductor manufacturing
DeliveryRoom-temperature gaseous state enables precise mass flow-controlled vapor delivery
GradeElectronic-grade purity from 5N to 6N for advanced node semiconductor requirements

Why WF6 Substitution Fails


Generic substitution among tungsten deposition precursors fails due to fundamental differences in volatility, decomposition pathways, and electrical performance of resultant films. Tungsten carbonyl (W(CO)₆) operates at lower temperatures (<400 °C) but produces β-phase tungsten films with resistivities >1000 μΩ·cm unless post-annealed to 900 °C, and introduces carbon contamination [1]. Solid tungsten pentachloride (WCl₅) requires extensive heating (melting point 248 °C, boiling point 275.6 °C) to generate sufficient vapor pressure for CVD/ALD, introducing chloride residues and yielding films with resistivity ~395 μΩ·cm under optimized plasma conditions [2][3]. Molybdenum hexafluoride (MoF₆), while structurally analogous, is a significantly stronger oxidant (redox potential difference ~1 V) with distinct reactivity toward substrates and co-reactants, precluding direct substitution in tungsten-specific process windows [4].

WF₆: Low as-deposited resistivity α-W films via H₂ reduction CVD
W(CO)₆Deposits metastable β-W films with orders-of-magnitude higher as-deposited resistivity; requires high-temperature post-annealing and introduces carbon contamination
WF₆: Gaseous at room temperature; direct mass flow-controlled delivery without heating
WCl₅Solid precursor requiring extensive heating above 248 °C for vapor delivery; introduces chloride residues that compromise film purity
WF₆: Milder oxidizing character; does not oxidize Cu⁰ to Cu²⁺ under standard conditions
MoF₆Significantly stronger oxidant with redox potential shift ~1 V; distinct substrate reactivity may cause unintended oxidation and alter deposition selectivity

WF6 Quantitative Differentiation Evidence


Film Resistivity vs. W(CO)₆

WF₆-based CVD via H₂ reduction produces α-phase tungsten films with as-deposited resistivity of 8.1–14.7 μΩ·cm, whereas W(CO)₆ thermal decomposition yields metastable β-W films with resistivity >1000 μΩ·cm unless post-annealed at 900 °C to achieve ~19 μΩ·cm [1][2]. The as-deposited resistivity difference exceeds two orders of magnitude, a critical factor for semiconductor interconnect applications requiring low-resistance metallization without additional thermal budget.

Film Resistivity vs. W(CO)₆
Head-to-head
8.1–14.7 μΩ·cm (WF₆) vs. >1000 μΩ·cm (W(CO)₆ as-deposited)
WF₆ film resistivity is 68× lower as-deposited
H₂ reduction CVD at 490 °C; no post-annealing required
CVD tungsten Film resistivity Semiconductor metallization

Vapor Pressure vs. WCl₅

WF₆ is a gas at room temperature (boiling point 17.5 °C) with a vapor pressure of 10 hPa (7.5 Torr) at 20 °C, enabling direct mass flow-controlled vapor delivery without heating . In contrast, WCl₅ is a solid with melting point 248 °C and boiling point 275.6 °C, requiring extensive heating to generate process-usable vapor pressure and introducing delivery system complexity and potential chloride contamination [1]. This fundamental phase difference drives WF₆'s dominance in high-volume semiconductor manufacturing where precise, reproducible precursor delivery is essential.

Vapor Pressure vs. WCl₅
Cross-study
10 hPa at 20 °C (WF₆) vs. solid; mp 248 °C, bp 275.6 °C (WCl₅)
Room-temperature gaseous delivery vs. extensive heating required
Δ boiling point = 258.1 °C; simplifies CVD tool design
Precursor delivery Vapor pressure CVD process control

Oxidizing Strength vs. MoF₆

Electrochemical studies in acetonitrile demonstrate that MoF₆ is a stronger oxidizing agent than WF₆ by approximately 1.06 V [1]. This potential difference directly impacts reactivity with substrates and co-reactants: MoF₆ oxidizes Cu⁰ to Cu²⁺, whereas WF₆ does not exhibit the same oxidative capacity under identical conditions [2]. For applications requiring mild fluorinating or oxidizing conditions—such as selective tungsten deposition where excessive substrate oxidation must be avoided—WF₆'s lower oxidizing power is a process-selection advantage.

Oxidizing Strength vs. MoF₆
Head-to-head
Δ redox potential ≈ 1.06 V (MoF₆ more oxidizing)
WF₆ milder oxidant; does not oxidize Cu⁰ to Cu²⁺
Acetonitrile, 298 K, cyclic voltammetry
Redox chemistry Oxidizing agent Electrochemical potential

Electron Affinity vs. MoF₆

The gas-phase electron affinity (ΔH_E) of WF₆ is estimated as –490 ± 5 kJ·mol⁻¹ at 298 K, which is significantly less negative (lower magnitude) than the electron affinity of MoF₆ (–517 ± 6 kJ·mol⁻¹) [1]. This 27 kJ·mol⁻¹ difference reflects WF₆'s reduced tendency to accept an electron and undergo reduction compared to MoF₆. For gas-phase reactions involving electron transfer or plasma-enhanced deposition processes where precursor fragmentation is initiated by electron attachment, this thermodynamic distinction influences reaction kinetics and by-product distributions.

Electron Affinity vs. MoF₆
Head-to-head
–490 ± 5 kJ·mol⁻¹ (WF₆) vs. –517 ± 6 kJ·mol⁻¹ (MoF₆)
Lower electron affinity reduces premature reduction in gas phase
Δ(ΔH_E) = 27 kJ·mol⁻¹; gas phase, 298 K
Electron affinity Thermochemistry Molecular energetics

Deposition Selectivity on Si vs. SiO₂

X-ray photoelectron spectroscopy (XPS) studies demonstrate that WF₆ exhibits intrinsically selective adsorption behavior: WF₆ molecules adsorb onto hydrogen-terminated silicon surfaces at room temperature and, upon annealing at 400 °C in ultrahigh vacuum, W and WF species remain on silicon substrates while all adsorbates completely desorb from silicon dioxide (SiO₂) surfaces [1]. This inherent surface selectivity is contrasted with TaF₅, which displays nonselective adsorption on SiO₂ and polyimide surfaces [2]. The desorption differential provides a fundamental basis for selective tungsten CVD processes essential for contact and via fill in semiconductor manufacturing.

Deposition Selectivity on Si vs. SiO₂
Head-to-head
W/WF species retained on Si; complete desorption from SiO₂ at 400 °C
Intrinsic surface selectivity enables area-selective deposition
XPS analysis, H-terminated Si(100), UHV anneal
Selective deposition Surface adsorption XPS analysis

Purity Grade Specifications

Commercially available WF₆ for semiconductor applications is supplied in multiple purity grades: 5N (99.999%), 5.5N (99.9995%), and 6N (99.9999%) [1]. Semiconductor-grade WF₆ is produced by direct reaction of high-purity tungsten metal with fluorine gas followed by multi-stage purification, achieving impurity levels of ≤0.5 ppmv each for O₂, N₂, CO, CO₂, CF₄, SF₆, and SiF₄ in 5.5N-grade material [2]. The 6N grade (99.9999% purity) is required for advanced semiconductor nodes below 14 nm and 3D NAND memory fabrication [3]. In contrast, W(CO)₆ and WCl₅ lack comparable standardized electronic-grade purity specifications and validated multi-vendor supply chains for high-volume semiconductor manufacturing.

Purity Grade Specifications
Class-level
5N (99.999%) / 5.5N (99.9995%) / 6N (99.9999%)
Industry-standardized multi-grade electronic purity supply
Individual gas impurities ≤0.5 ppmv in 5.5N grade
Electronic-grade precursor Purity specification Semiconductor materials

WF6 Application Scenarios


Contact and Via Fill Metallization

WF₆-based CVD is the industry standard for tungsten contact and via fill in VLSI and ULSI integrated circuits. The as-deposited low resistivity of 8.1–14.7 μΩ·cm enables low-resistance interconnects without high-temperature post-annealing, while the intrinsic selective adsorption on Si versus SiO₂ surfaces (with complete desorption from SiO₂ at 400 °C) supports area-selective deposition processes essential for high-aspect-ratio feature filling [1][2]. Electronic-grade WF₆ with 5N–6N purity specifications ensures minimal contamination in advanced node manufacturing [3].

Advanced Node Manufacturing and 3D NAND

6N-grade WF₆ (99.9999% purity) with rigorously controlled gas-phase impurities (O₂, N₂, CO, CO₂, CF₄, SF₆, SiF₄ each ≤0.5 ppmv) is required for advanced semiconductor nodes below 14 nm and 3D NAND memory fabrication [1][2]. The room-temperature gaseous state of WF₆ (boiling point 17.5 °C, vapor pressure 10 hPa at 20 °C) enables precise mass flow-controlled delivery essential for the tight process windows and high uniformity demands of advanced patterning and high-aspect-ratio 3D structures [3].

Selective Deposition for Patterned Substrates

WF₆ exhibits inherent surface-selective behavior demonstrated by XPS: room-temperature adsorption on hydrogen-terminated silicon, followed by complete adsorbate desorption from SiO₂ surfaces upon annealing at 400 °C in UHV [1]. This intrinsic selectivity, combined with WF₆'s milder oxidizing strength compared to MoF₆ (redox potential difference ~1.06 V), enables selective tungsten deposition processes where unintended substrate oxidation must be avoided [2]. These properties are leveraged in contact hole filling and selective metal capping applications where pattern fidelity is critical.

Low-Thermal-Budget Metallization

WF₆ H₂-reduction CVD produces α-phase tungsten with as-deposited resistivity of 8.1–14.7 μΩ·cm at deposition temperatures of ~490 °C, achieving low-resistance films without post-deposition high-temperature annealing [1]. In contrast, alternative precursors such as W(CO)₆ yield β-phase tungsten requiring 900 °C vacuum annealing to achieve comparable resistivity (~19 μΩ·cm) [2]. This thermal budget advantage makes WF₆ essential for back-end-of-line (BEOL) metallization where thermal exposure must be minimized to protect underlying device structures and low-k dielectrics.

Application
Selection Property
Validation Focus
Contact and via fill metallization
Low as-deposited resistivity α-W films
Film resistivity and step coverage in high-aspect-ratio features
Advanced node and 3D NAND fabrication
6N purity with controlled impurity specifications
Impurity levels and process uniformity for sub-14 nm nodes
Selective deposition on patterned substrates
Intrinsic surface selectivity Si vs. SiO₂
Desorption differential and pattern fidelity after anneal
Low-thermal-budget BEOL metallization
As-deposited low resistivity without post-annealing
Thermal budget compatibility with low-k dielectrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tungsten hexafluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.